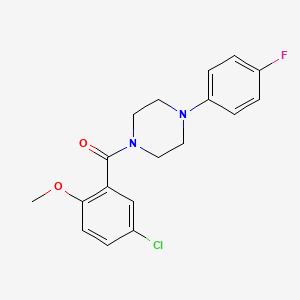![molecular formula C13H16F2N2O2 B5545543 (3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)
(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthetic approaches for related compounds often involve multi-step organic reactions, including cyclometalation, condensation, and nucleophilic substitution reactions. For example, the synthesis of pyridinium-derived N-heterocyclic carbene complexes of platinum involved cyclometalation processes, demonstrating the complexity of synthesizing pyridine-containing compounds (Owen, Labinger, & Bercaw, 2004). Similarly, compounds such as "3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides" have been synthesized, showcasing the role of fluorination and quaternization in developing structurally complex molecules (Pikun et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds often reveals intricate details about their stereochemistry and electronic configuration. X-ray crystallography, NMR spectroscopy, and theoretical calculations like DFT are commonly used to elucidate structural aspects. For instance, the molecular structure of "3,5-bis(2,5-dimethylphenyl)pyridine" was characterized using XRD and various spectroscopic techniques, highlighting the importance of such methods in understanding compound geometry and electronic structure (Akram et al., 2020).
Chemical Reactions and Properties
Chemical reactivity and properties of pyridine-containing compounds can be influenced by their functional groups and electronic configuration. Studies on related compounds have explored nucleophilic substitutions, reactivity towards electrophiles, and the formation of complex structures through reactions like cycloaddition. For example, the reactivity of "perfluoro-3,5-dimethylpyridine" with ammonia and methoxide was examined to understand substitution patterns and electronic effects (Chambers et al., 1974).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and phase behavior, can be significantly affected by their molecular structure. Dynamic light scattering (DLS) measurements, for instance, have been used to estimate the self-assembling properties of related compounds, offering insights into their potential applications in material science and nanotechnology (Pikun et al., 2022).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and redox potential are critical for understanding the interactions of these compounds with biological systems or in catalysis. Studies on related compounds have explored their electron-donating and accepting capabilities, highlighting the role of substituents in modulating these properties. The synthesis and reactivity studies of pyridinols, for instance, have revealed their antioxidant properties, underscoring the significance of structural features in determining chemical behavior (Wijtmans et al., 2004).
科学的研究の応用
Synthesis and Structural Studies
Complex Synthesis and Ligand Substitution Kinetics
Research involving pyridinium-derived N-heterocyclic carbene complexes of platinum demonstrates the synthesis and structural analysis of complexes, showcasing the utility of pyridine derivatives in developing catalytically active complexes. These studies emphasize the importance of ligand design for influencing the properties and reactivity of metal complexes (Owen, Labinger, & Bercaw, 2004).
Electrochemical and Photophysical Properties
Investigations into phlorin macrocycles and their fluoride binding capabilities illustrate the significance of aromatic pyridine derivatives in modulating electronic and photophysical properties. Such research has implications for designing sensors and materials with specific binding and electronic characteristics (Pistner et al., 2013).
Application in Material Science and Catalysis
Mechanoluminescence and Data Security
Studies on Ir(III) complexes highlight the application of pyridine derivatives in creating materials with unique photophysical properties, such as mechanoluminescence, which can be leveraged for data security and the design of smart luminescent materials (Song et al., 2016).
Catalysis and Reaction Mechanisms
The synthesis and characterization of metal complexes with pyridine and its derivatives, as well as the study of their reaction kinetics, underscore the role of such compounds in catalysis and the development of novel reaction pathways. These findings are pivotal for advancing synthetic methodologies and understanding reaction mechanisms (Baba et al., 1974).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3,5-difluoropyridin-2-yl)-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-8-7-17(4-3-13(8,2)19)12(18)11-10(15)5-9(14)6-16-11/h5-6,8,19H,3-4,7H2,1-2H3/t8-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOXBKNNLAACQU-OQPBUACISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)
![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)
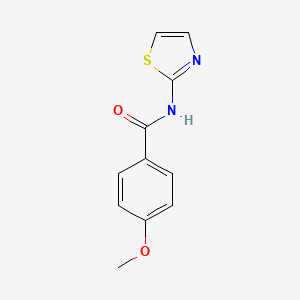
![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)
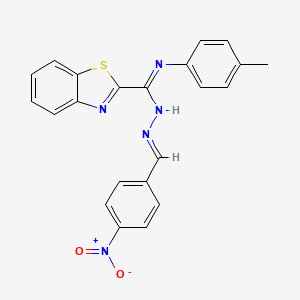
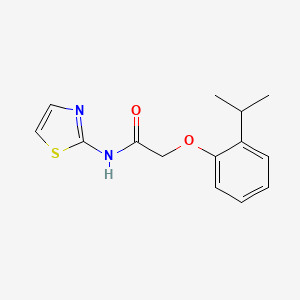
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)
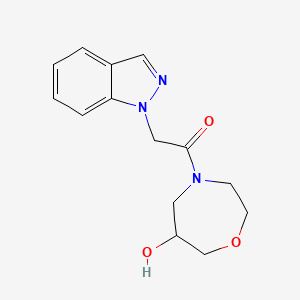
![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)
![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)
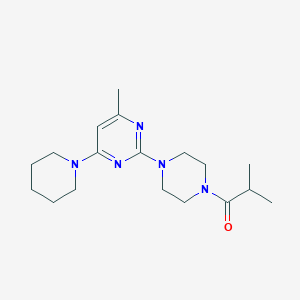
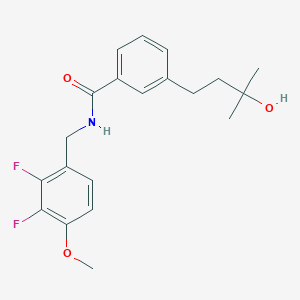
![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)
